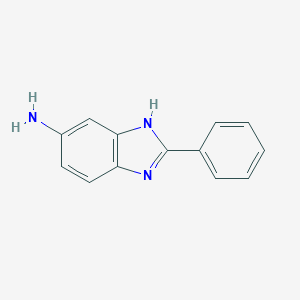

2-フェニル-1H-ベンゾイミダゾール-5-アミン

説明

2-Phenyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 2-phenyl-3H-benzimidazol-5-amine .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a phenyl group attached . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) . Physical and Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 209.095297364 g/mol .科学的研究の応用

抗がん剤

ベンゾイミダゾール誘導体、特に2-フェニルベンゾイミダゾールは、抗がん剤としての可能性を秘めており、合成および研究が行われている . ベンゾイミダゾール骨格の5(6)位にメチル基、そして電子供与基(OH、OMe、–NMe 2、–O–CH 2 –C 6 H 5)が存在すると、抗がん活性が大幅に上昇する .

サーチュイン阻害剤

一部のベンゾイミダゾール誘導体は、抗腫瘍活性を持つサーチュイン阻害剤(SIRT1およびSIRT2)として実証されている . サーチュインは、モノ-ADP-リボシル転移酵素または脱アシル化酵素活性を有するタンパク質ファミリーであり、脱アセチル化酵素、脱スクシニル化酵素、脱マロニル化酵素、脱ミリストイル化酵素、脱パルミトイル化酵素活性を含む。

降圧活性

特定のベンゾイミダゾール誘導体は、降圧活性を調べるために合成され、スクリーニングが行われた . 降圧薬は、高血圧の治療に使用され、心拍出量の減少、末梢抵抗の低下、血管径の拡大によって血圧を下げる。

抗菌剤

ベンゾイミダゾールとその誘導体は、抗菌剤として有望な結果を示している . 抗菌剤は、微生物の増殖を阻害または破壊する薬剤であり、感染症の治療に役立つ。

抗真菌剤

ベンゾイミダゾール化合物は、抗真菌作用を持つことが判明している . 抗真菌剤は、真菌の増殖を阻害する薬剤であり、真菌感染症の治療に役立つ。

抗ウイルス剤

ベンゾイミダゾール誘導体は、抗ウイルス作用についても研究されている . 抗ウイルス剤は、ウイルスの複製を阻害する薬剤であり、ウイルス感染症の治療に役立つ。

鎮痛剤

ベンゾイミダゾール化合物は、鎮痛作用を持つことが判明している . 鎮痛剤は、意識を失うことなく痛みを和らげるために使用できる。

他の化合物の合成

ベンゾイミダゾール化合物、例えば(1H-benzo[d]imidazol-2-yl)(phenyl)methanoneは、芳香族アルデヒドとo-フェニレンジアミンを用いてC–N結合を形成する一般的な、安価で汎用性の高い方法で合成できる .

作用機序

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets for these activities vary widely and are often dependent on the specific structure and functional groups present in the benzimidazole derivative.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt cell division, or interfere with DNA synthesis .

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The molecular weight of the compound is 24571 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

生化学分析

Biochemical Properties

2-Phenyl-1H-benzoimidazol-5-ylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, 2-Phenyl-1H-benzoimidazol-5-ylamine can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent and a research tool for understanding complex biochemical processes.

Cellular Effects

The effects of 2-Phenyl-1H-benzoimidazol-5-ylamine on various cell types and cellular processes are profound. This compound has been demonstrated to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Furthermore, 2-Phenyl-1H-benzoimidazol-5-ylamine can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . These cellular effects make it a promising candidate for cancer therapy and other medical applications.

Molecular Mechanism

At the molecular level, 2-Phenyl-1H-benzoimidazol-5-ylamine exerts its effects through various mechanisms. One key mechanism is the inhibition of tyrosine kinases, which are critical for cell signaling and growth . By binding to the active site of these enzymes, 2-Phenyl-1H-benzoimidazol-5-ylamine prevents their activity, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1H-benzoimidazol-5-ylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Phenyl-1H-benzoimidazol-5-ylamine remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal effects in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Phenyl-1H-benzoimidazol-5-ylamine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 2-Phenyl-1H-benzoimidazol-5-ylamine can cause adverse effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2-Phenyl-1H-benzoimidazol-5-ylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity and metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolism for therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Phenyl-1H-benzoimidazol-5-ylamine within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 2-Phenyl-1H-benzoimidazol-5-ylamine can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Phenyl-1H-benzoimidazol-5-ylamine plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2-Phenyl-1H-benzoimidazol-5-ylamine can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects mitochondrial function . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

特性

IUPAC Name |

2-phenyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWWXWMKZVSLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324992 | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-25-5 | |

| Record name | 1767-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)

![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)

![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)